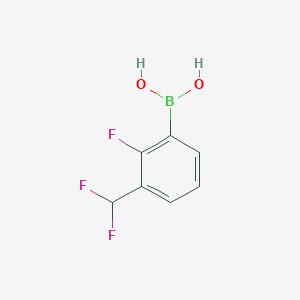
(3-(Difluoromethyl)-2-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Difluoromethyl)-2-fluorophenyl)boronic acid: is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with difluoromethyl and fluorine groups. This compound is of significant interest in organic synthesis, particularly in the development of pharmaceuticals and advanced materials due to its unique reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Difluoromethyl)-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl₂ (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (3-(Difluoromethyl)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
Chemistry: (3-(Difluoromethyl)-2-fluorophenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used as a building block for the synthesis of biologically active molecules.
Industry: The compound is also used in the development of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds .
Mechanism of Action
The mechanism of action of (3-(Difluoromethyl)-2-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The presence of difluoromethyl and fluorine groups can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions.
Comparison with Similar Compounds
(3,4-Difluorophenyl)boronic acid: Similar structure but lacks the difluoromethyl group.
(4-(Trifluoromethyl)phenyl)boronic acid: Contains a trifluoromethyl group instead of difluoromethyl.
Uniqueness: (3-(Difluoromethyl)-2-fluorophenyl)boronic acid is unique due to the presence of both difluoromethyl and fluorine substituents on the phenyl ring. This combination can significantly influence the compound’s reactivity and properties, making it particularly valuable in the synthesis of fluorinated organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C7H6BF3O2 |
|---|---|
Molecular Weight |
189.93 g/mol |
IUPAC Name |
[3-(difluoromethyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O2/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7,12-13H |
InChI Key |
UCXDTTOKHGOQPB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


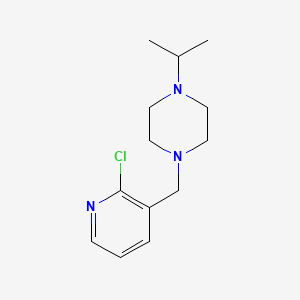


![rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans](/img/structure/B13570704.png)


![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)


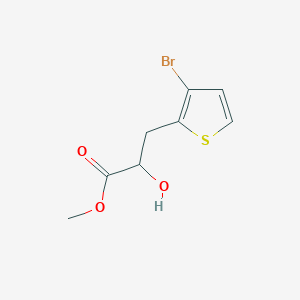
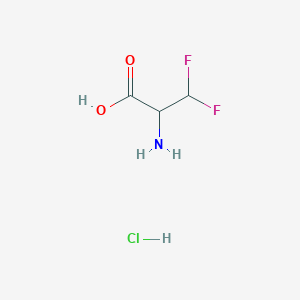
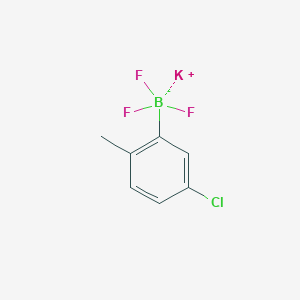

![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)
